molecular formula C11H15NO B3042489 N-(4-tert-Butyl-phenyl)-formamide CAS No. 63429-97-0

N-(4-tert-Butyl-phenyl)-formamide

Cat. No.: B3042489
CAS No.: 63429-97-0
M. Wt: 177.24 g/mol
InChI Key: LWWYYLIKZSQFFZ-UHFFFAOYSA-N
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Description

N-(4-tert-Butyl-phenyl)-formamide (CAS 63429-97-0) is a chemical compound with the molecular formula C11H15NO and a molecular weight of 177.24 g/mol . This compound is primarily used as a key pharmaceutical intermediate and fine chemical in synthetic organic and medicinal chemistry . Its applications extend to serving as a reagent for synthesis, an active pharmaceutical ingredient (API), and an intermediate for the development of pesticides and dyes . The product is characterized by high purity, typically >99%, as confirmed by analytical methods such as HPLC, GC-MS, LCMS, and NMR spectroscopy . Proper handling should be observed as it carries safety warnings for harmful effects if swallowed, in contact with skin, or if inhaled . It is recommended to store the material sealed in a dry environment at room temperature . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-tert-butylphenyl)formamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-11(2,3)9-4-6-10(7-5-9)12-8-13/h4-8H,1-3H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWWYYLIKZSQFFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N 4 Tert Butyl Phenyl Formamide

Direct N-Formylation of 4-tert-Butylaniline (B146146)

The most common method for synthesizing N-(4-tert-Butyl-phenyl)-formamide is the direct formylation of 4-tert-butylaniline. This reaction introduces a formyl group (-CHO) to the nitrogen atom of the aniline (B41778) derivative.

Catalyst-Free Approaches

The N-formylation of 4-tert-butylaniline can be achieved without a catalyst, often by using formic acid as the formylating agent. nih.gov In one reported method, heating a mixture of the amine and formic acid at 80°C leads to the formation of the corresponding formamide (B127407) in good to excellent yields. nih.gov This approach is noted for its simplicity and the ability to selectively formylate primary amines in the presence of secondary amines. nih.gov

However, many catalyst-free methods require elevated temperatures and longer reaction times to achieve complete conversion, especially for less reactive or sterically hindered amines. core.ac.uk

Catalyzed Formylation

To enhance reaction rates and yields, various catalytic systems have been developed for the N-formylation of anilines. These can be broadly categorized into homogeneous and heterogeneous catalysis.

Homogeneous catalysts, which exist in the same phase as the reactants, can effectively promote the N-formylation of 4-tert-butylaniline. For instance, the use of formic acid in combination with coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) has been shown to be an effective method for formylating amino acid esters with minimal racemization. nih.gov Another approach involves using N-ethyl-N′-(3-dimethylaminopropyl)-carbodiimide to generate a formic anhydride (B1165640) in situ, which then reacts with the amine. nih.gov

Heterogeneous catalysts offer advantages in terms of easy separation from the reaction mixture and potential for recycling. A notable example is the use of a sulfonic acid-functionalized silica-coated magnetic nanoparticle catalyst (NP@SO3H). nih.gov This catalyst has been successfully employed for the N-formylation of primary aromatic amines, including presumably 4-tert-butylaniline, using formic acid at room temperature, with reaction times as short as 10 minutes. nih.gov The magnetic nature of the catalyst allows for its simple recovery using an external magnet, and it can be reused for multiple cycles without a significant decrease in its catalytic activity. nih.gov

Table 1: Comparison of Catalytic Systems for N-Formylation

Catalyst TypeCatalyst ExampleReaction ConditionsAdvantages
Homogeneous Formic acid/DCCSolution-phaseHigh yields, minimal racemization for chiral compounds. nih.gov
Heterogeneous NP@SO3HRoom temperatureEasy recovery, recyclable, fast reaction times. nih.gov

Solvent-Free Reaction Conditions

Conducting the N-formylation of 4-tert-butylaniline under solvent-free conditions presents a "greener" and more atom-economical synthetic route. nih.govresearchgate.net One such method involves heating the amine with formic acid directly, without any solvent, to produce the formamide product. nih.gov This approach has been reported to give good to excellent yields for a range of substituted aromatic amines. nih.gov Another example of a solvent-free method is the reaction of nitriles with di-tert-butyl dicarbonate (B1257347) catalyzed by Cu(OTf)2 at room temperature to produce N-tert-butyl amides. researchgate.net

Microwave-Assisted Synthesis Protocols

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. researchgate.netnih.gov The N-formylation of amines with formic acid can be significantly expedited using microwave heating. nih.gov For example, a microwave-assisted synthesis of N-phenylsuccinimide from aniline and succinic anhydride was developed that reduced the reaction time from hours to just four minutes. nih.gov This suggests that a similar protocol could be applied to the synthesis of this compound from 4-tert-butylaniline and a suitable formylating agent, offering a rapid and energy-efficient method. nih.gov

Table 2: Summary of

MethodologyKey FeaturesTypical Reagents
Catalyst-Free Simplicity, selectivity for primary amines. nih.govFormic acid. nih.gov
Homogeneous Catalysis High efficiency, mild conditions. nih.govFormic acid with coupling agents (e.g., DCC). nih.gov
Heterogeneous Catalysis Catalyst recyclability, easy product isolation. nih.govFormic acid with solid acid catalysts (e.g., NP@SO3H). nih.gov
Solvent-Free Environmentally friendly, high atom economy. nih.govFormic acid. nih.gov
Microwave-Assisted Rapid reaction times, energy efficient. nih.govFormic acid. nih.gov

Reactivity and Mechanistic Investigations of N 4 Tert Butyl Phenyl Formamide

Fundamental Reaction Mechanisms

The formation of N-(4-tert-Butyl-phenyl)-formamide, like other formamides, is governed by fundamental principles of organic chemistry, primarily involving nucleophilic attacks on a formyl source.

Nucleophilic Acyl Substitution Pathways

The primary route to the synthesis of this compound is through the formylation of 4-tert-butylaniline (B146146). This transformation is a classic example of nucleophilic acyl substitution. masterorganicchemistry.com In this reaction, the nitrogen atom of the amino group in 4-tert-butylaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of a formylating agent. wikipedia.org

Common formylating agents include formic acid, or derivatives like acetic formic anhydride (B1165640), which can be generated in situ. nih.gov The general mechanism proceeds through a two-step addition-elimination process. masterorganicchemistry.com First, the nucleophilic nitrogen attacks the carbonyl carbon, breaking the pi bond and forming a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and eliminating a leaving group, resulting in the final formamide (B127407) product. masterorganicchemistry.com

The reaction can be catalyzed by various means. For instance, iodine has been shown to be an effective catalyst for the formylation of aniline (B41778) derivatives with formic acid. nih.gov Other methods may employ borinic acid catalysis for transamidation to form formamides under mild conditions. nih.gov

Role of Intermediates in Formamide Formation

The formation of this compound proceeds through key transient species. The central intermediate in nucleophilic acyl substitution is the tetrahedral intermediate. masterorganicchemistry.comunito.it This species forms when the nucleophilic amine (4-tert-butylaniline) adds to the carbonyl group of the formylating agent. unito.it

In formylations using formic acid, the reaction can be facilitated by activating agents. For example, using dicyclohexylcarbodiimide (B1669883) (DCC) with formic acid generates an active formylating reagent. nih.gov In such cases, a formic anhydride or a related activated species is formed, which is then attacked by the amine. Mechanistic studies on formamide-catalyzed nucleophilic substitutions have identified alkoxyiminium chlorides as key intermediates in the catalytic cycle. researchgate.net Similarly, in certain alkenylation reactions of amides, stable tetrahedral intermediates are formed which then collapse to generate highly reactive lithium enolates. unito.it

Transformations Involving the Formamide Moiety

The formamide group in this compound can undergo several important chemical transformations, including the removal of the formyl group and cleavage of the amide bond.

Decarbonylation Reactions of Formamides

Decarbonylation is the process of removing the formyl group (-CHO) as carbon monoxide (CO). This reaction is a deformylation method, effectively converting the formamide back to the corresponding amine, 4-tert-butylaniline. The formyl group is an attractive protecting group for amines due to its small size and atom economy, but its removal has traditionally required harsh conditions. organic-chemistry.org

Recent advancements have led to catalytic methods for formamide decarbonylation under milder conditions. A notable example is the use of a lanthanum amido complex (La[N(TMS)2]3) as a catalyst, which facilitates the decarbonylation of N-aryl formamides without the need for additives. organic-chemistry.orgacs.orgnih.gov This protocol demonstrates high selectivity for N-aryl formamides like this compound. organic-chemistry.orgacs.orgnih.govresearchgate.net The reaction is significant as it provides a green alternative to traditional deprotection methods that often generate substantial waste. organic-chemistry.org

Amide Bond Formation and Cleavage Dynamics

The formation of the amide bond in this compound is a cornerstone of its synthesis. Numerous methods exist for amide bond formation, often categorized as classical (involving activation of a carboxylic acid) or nonclassical routes. nih.gov Direct amidation of esters with anilines, promoted by bases like potassium tert-butoxide in DMSO, can be a rapid and efficient method. rsc.org

Conversely, the cleavage of the stable amide bond is also a significant reaction. Amide bonds are generally stable due to resonance stabilization. nih.gov However, they can be cleaved under various conditions. Hydrolysis, typically under acidic or basic conditions, is a common method. nih.gov A mild method for the hydrolysis of primary amides to carboxylic acids using tert-butyl nitrite (B80452) under neutral conditions has been reported, showcasing compatibility with various functional groups. sioc-journal.cn Reductive cleavage of amides to their corresponding amines can also be achieved using reagents like lithium in the presence of a catalytic amount of naphthalene. organic-chemistry.org

Electron Density and Steric Effects on Reactivity

The reactivity of this compound is significantly influenced by the electronic and steric properties of its constituent groups, particularly the tert-butyl group on the phenyl ring.

The tert-butyl group is generally considered an activating group in electrophilic aromatic substitution. It donates electron density to the aromatic ring primarily through an inductive effect, stabilizing the transition state. stackexchange.com This electron-donating nature increases the nucleophilicity of the corresponding amine, 4-tert-butylaniline, facilitating its attack on the formylating agent during synthesis.

Data Tables

Table 1: Formylation Methods for Anilines

Formylating Agent Catalyst/Conditions Substrate Scope Reference
Formic Acid Iodine (I2), 70 °C Aniline derivatives, primary and secondary amines nih.gov
Acetic Formic Anhydride In situ from formic acid and acetic anhydride, -20 °C Simple alkyl, aromatic, multifunctional, and sterically hindered amines nih.gov
Formic Acid Dicyclohexylcarbodiimide (DCC) tert-Butyl amino acid esters nih.gov

Table 2: Catalytic Decarbonylation of N-Aryl Formamides

Catalyst Conditions Key Features Reference

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
4-tert-butylaniline
Formic acid
Acetic formic anhydride
Carbon monoxide
Dicyclohexylcarbodiimide (DCC)
Iodine
Borinic acid
La[N(TMS)2]3 (Lanthanum tris(bis(trimethylsilyl)amide))
Potassium tert-butoxide
tert-Butyl nitrite
Lithium
Naphthalene

Synthetic Utility and Applications in Organic Synthesis

As a Precursor for N-Substituted Compounds

The formamide (B127407) group in N-(4-tert-Butyl-phenyl)-formamide can be readily transformed into other nitrogen-containing functional groups, making it an excellent starting material for the synthesis of various N-substituted derivatives.

The hydrolysis of the formamide group provides a straightforward route to the corresponding primary amine, 4-tert-butylaniline (B146146). This transformation can be achieved under either acidic or basic conditions, which cleave the formyl group to liberate the free amine. This primary amine is a crucial intermediate in the synthesis of a wide range of biologically active molecules and materials. While specific reaction conditions for the hydrolysis of this compound are not extensively detailed in readily available literature, general procedures for the hydrolysis of N-arylformamides are well-established.

The resulting 4-tert-butylaniline is a valuable synthon. For instance, it has been utilized in the synthesis of 4-tert-butyl-4′,4″-dinitrotriphenylamine, a key component in the preparation of novel triphenylamine-containing diamine monomers. sigmaaldrich.com Furthermore, it serves as a reactant in Schiff base formation reactions, such as the one with 4-tert-butylbenzaldehyde. sigmaaldrich.com

Table 1: Synthesis of Amine Derivatives from N-Arylformamides

Starting MaterialReagents and ConditionsProductApplication of Product
This compoundAcid or Base Catalyzed Hydrolysis4-tert-ButylanilinePrecursor for diamine monomers and Schiff bases. sigmaaldrich.com
General N-ArylformamidesAcid or Base HydrolysisCorresponding AnilinesVersatile intermediates in organic synthesis.

The reduction of the formamide group in this compound offers a direct pathway to the corresponding N-methylated amine, N-methyl-4-tert-butylaniline. Powerful reducing agents, most notably lithium aluminum hydride (LiAlH4), are typically employed for this transformation. masterorganicchemistry.comyoutube.comyoutube.comyoutube.comyoutube.com The reaction proceeds via the reduction of the carbonyl group of the formamide, leading to the formation of the secondary amine.

This N-methylation is a critical step in the synthesis of various pharmaceuticals and other specialty chemicals where the N-methylanilino scaffold is a key structural motif.

Table 2: Reduction of N-Arylformamides to N-Methylated Amines

Starting MaterialReducing AgentProduct
This compoundLithium Aluminum Hydride (LiAlH4)N-methyl-4-tert-butylaniline
General N-ArylformamidesLithium Aluminum Hydride (LiAlH4)Corresponding N-Methylanilines

Role in Heterocyclic Compound Synthesis

N-Arylformamides, including this compound, are valuable precursors for the construction of a variety of heterocyclic ring systems. The formyl group can act as a one-carbon synthon or participate in cyclization reactions to form nitrogen-containing heterocycles.

Prominent examples of such transformations include the Bischler-Napieralski reaction for the synthesis of dihydroisoquinolines, the Pictet-Spengler reaction for tetrahydro-β-carbolines and tetrahydroisoquinolines, and the Vilsmeier-Haack reaction for the preparation of formylated heterocycles like 2-chloro-3-formylquinolines. wikipedia.orgwikipedia.orgjk-sci.comresearchgate.netchemijournal.comorganic-chemistry.orgwikipedia.orgyoutube.comnrochemistry.comnih.govnih.govnih.govnih.govarkat-usa.orgbuchler-gmbh.com While specific examples employing this compound in these named reactions are not extensively documented, the general applicability of N-arylformamides suggests its potential in synthesizing heterocycles bearing the 4-tert-butylphenyl substituent. For instance, N-arylformamides can be used in the synthesis of N-arylimidazoles. wikipedia.org

The tert-butyl group on the phenyl ring can influence the regioselectivity and reactivity in these cyclization reactions due to its steric bulk and electron-donating nature.

Table 3: Potential Heterocyclic Synthesis from this compound

Reaction NameReactant(s)Potential Product Type
Bischler-Napieralskiβ-(4-tert-Butylphenyl)ethylamideDihydroisoquinoline derivative
Pictet-Spenglerβ-(4-tert-Butylphenyl)ethylamine and an aldehyde/ketoneTetrahydroisoquinoline derivative
Vilsmeier-HaackAcetanilide and POCl3/DMF2-Chloro-3-formylquinoline derivative
Imidazole SynthesisThis compound and N-formylglycine estersN-(4-tert-Butylphenyl)imidazole derivative

Contribution to Advanced Materials Synthesis

The structural characteristics of this compound also lend themselves to the synthesis of advanced materials, including polymers and nanomaterials.

The amine functionality, accessible from this compound via hydrolysis, can be utilized in polycondensation reactions. For instance, the resulting 4-tert-butylaniline can be reacted with dicarboxylic acids or their derivatives to form polyamides. youtube.comnih.govresearchgate.netumich.edursc.org The bulky tert-butyl group can impart unique properties to the resulting polymer, such as increased solubility in organic solvents, modified thermal stability, and altered mechanical properties. While direct polycondensation of this compound itself is not a standard method, its role as a precursor to the key amine monomer is significant.

In the synthesis of metallic nanoparticles, capping agents are crucial for controlling particle size, preventing aggregation, and imparting stability. masterorganicchemistry.comnrochemistry.comnih.govbuchler-gmbh.comresearchgate.netnih.govresearchgate.netfrontiersin.orgmdpi.com N-arylformamides and their derivatives can potentially act as capping agents due to the coordinating ability of the nitrogen and oxygen atoms of the formamide group. While direct use of this compound as a capping agent is not widely reported, formamide and N,N-dimethylformamide have been used in the synthesis of gold nanoparticles. researchgate.net The presence of the bulky and lipophilic tert-butylphenyl group could influence the interaction of the capping agent with the nanoparticle surface and the surrounding medium, potentially leading to nanoparticles with tailored properties and dispersibility in nonpolar solvents.

Application as a Protecting Group in Complex Syntheses

In the realm of complex organic synthesis, the protection of reactive functional groups is a critical strategy to prevent unwanted side reactions. organic-chemistry.org The formyl group of this compound can serve as a protecting group for the amino functionality of 4-tert-butylaniline. The formylation of an amine significantly reduces its nucleophilicity, rendering it inert to many electrophilic reagents and reaction conditions. organic-chemistry.org

The general principle of using a protecting group involves three key stages: introduction of the group, its stability during subsequent chemical transformations, and its selective removal to regenerate the original functional group. organic-chemistry.org While specific studies detailing the extensive use of the N-(4-tert-butylphenyl)formyl group are not prevalent, its application can be inferred from the well-established chemistry of formamides as protecting groups. organic-chemistry.org

The introduction of the formyl group onto 4-tert-butylaniline can be achieved through various standard formylation methods. The stability of the resulting this compound is a key attribute. The bulky tert-butyl group can provide steric hindrance, which may enhance the stability of the formamide linkage under certain reaction conditions.

Table 1: General Protecting Group Strategy

StepDescriptionGeneral Conditions
Protection Introduction of the formyl group onto the amine.Reaction with a formylating agent.
Intermediate Reactions The protected amine is subjected to various synthetic transformations.The formamide group remains intact.
Deprotection Removal of the formyl group to restore the free amine.Acidic or basic hydrolysis. masterorganicchemistry.com

Reagent in Formylation Reactions (e.g., Vilsmeier Formylation)

This compound is a key reagent in formylation reactions, most notably the Vilsmeier-Haack reaction. wikipedia.orgorganic-chemistry.org This reaction is a powerful method for introducing a formyl group (-CHO) onto electron-rich aromatic and heteroaromatic substrates. wikipedia.orgtcichemicals.com

The Vilsmeier-Haack reaction involves the in-situ formation of a Vilsmeier reagent, which is a chloroiminium salt. This electrophilic species is generated from a substituted formamide, such as this compound, and a dehydrating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). wikipedia.orgjk-sci.com

The mechanism proceeds through the activation of the formamide by POCl₃ to form the electrophilic Vilsmeier reagent. The electron-rich aromatic compound then attacks this reagent in an electrophilic aromatic substitution reaction. Subsequent hydrolysis of the resulting iminium salt intermediate furnishes the desired aryl aldehyde. wikipedia.org

The presence of the 4-tert-butyl group on the phenyl ring of this compound can influence the reactivity and selectivity of the Vilsmeier reagent. While N,N-dimethylformamide (DMF) is the most commonly used formamide in this reaction, other N,N-disubstituted formamides can also be employed. semanticscholar.orggoogle.com The use of this compound would lead to the formation of a different Vilsmeier reagent, which could exhibit altered reactivity profiles.

Table 2: Vilsmeier-Haack Reaction Components and Products

Reactant 1Reactant 2ReagentIntermediateProduct
This compoundElectron-rich arenePOCl₃Vilsmeier Reagent (Chloroiminium salt)Aryl aldehyde
N,N-Dimethylformamide (DMF) orgsyn.orgElectron-rich arenePOCl₃ orgsyn.orgVilsmeier Reagent ((Chloromethylene)dimethyliminium Chloride) nrochemistry.comAryl aldehyde orgsyn.org

The formylation of electron-rich heterocycles is another significant application. The Vilsmeier-Haack reaction is particularly effective for the formylation of compounds like pyrroles, indoles, and furans. jk-sci.comslideshare.net The choice of the formylating agent, in this case, this compound, can be tailored to achieve specific regioselectivity and yield in the synthesis of heteroaromatic aldehydes.

Theoretical and Computational Chemistry Studies

Quantum Chemical Investigations

Quantum chemical investigations employ the principles of quantum mechanics to study the properties and reactivity of molecules. For N-(4-tert-Butyl-phenyl)-formamide, these studies would provide valuable insights into its electronic structure and bonding.

Electronic Structure Calculations (e.g., HOMO-LUMO Analysis)

Electronic structure calculations are fundamental to understanding the distribution of electrons within a molecule. A key component of this is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. mdpi.com A smaller gap generally indicates a more reactive molecule. nih.gov

For this compound, a HOMO-LUMO analysis would identify the regions of the molecule most likely to be involved in electron donation and acceptance, which is critical for predicting its behavior in chemical reactions. However, specific calculated values for the HOMO, LUMO, and the energy gap for this compound are not documented in the searched literature.

Typical Data from HOMO-LUMO Analysis:

Parameter Description Hypothetical Value (eV)
EHOMO Energy of the Highest Occupied Molecular Orbital Data not available
ELUMO Energy of the Lowest Unoccupied Molecular Orbital Data not available

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals.

This analysis is particularly useful for understanding hyperconjugative interactions, which are stabilizing effects arising from the delocalization of electrons from a filled (donor) orbital to an adjacent empty (acceptor) orbital. The strength of these interactions is quantified by second-order perturbation theory. For this compound, NBO analysis would elucidate the nature of the amide linkage, the interactions between the formamide (B127407) group and the phenyl ring, and the influence of the tert-butyl substituent. Specific NBO analysis data for this compound has not been reported in the available literature.

Key Information from NBO Analysis:

Interaction (Donor -> Acceptor) Stabilization Energy (E(2)) (kcal/mol)

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful and widely used computational method in quantum chemistry for investigating the electronic structure of many-body systems. nih.gov It is frequently employed to predict molecular geometries, vibrational frequencies, and reaction pathways.

Geometry Optimization and Conformational Analysis

Geometry optimization using DFT aims to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. nanosciart.com This process yields important structural parameters such as bond lengths, bond angles, and dihedral angles.

For this compound, conformational analysis would be important to determine the preferred orientation of the formamide group relative to the phenyl ring and the rotational barriers involved. This information is crucial for understanding its physical and chemical properties. While DFT is a standard method for such calculations, specific optimized geometrical parameters for this compound are not available in the searched scientific articles.

Table of Hypothetical Optimized Geometrical Parameters:

Parameter Bond/Angle Calculated Value
Bond Length C-N (amide) Data not available
Bond Length C=O (formyl) Data not available
Bond Angle C-N-C Data not available

Vibrational Frequency Calculations and Spectral Prediction

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. acs.org By analyzing the calculated vibrational modes, each peak in the theoretical spectrum can be assigned to specific atomic motions, such as stretching, bending, or rocking. aalto.fi

For this compound, these calculations would help in the interpretation of its experimental IR and Raman spectra, confirming its structure and providing insights into its bonding. The characteristic amide bands (Amide I, II, and III) would be of particular interest. acs.org However, a theoretical vibrational analysis for this specific compound has not been found in the literature.

Example of Vibrational Mode Assignment:

Vibrational Mode Calculated Frequency (cm-1) Description
Amide I Data not available C=O stretching
Amide II Data not available N-H bending and C-N stretching

Reaction Mechanism Elucidation via Transition State Search

DFT can be used to map out the potential energy surface of a chemical reaction, allowing for the elucidation of its mechanism. A key step in this process is the location of transition states, which are the energy maxima along the reaction coordinate. mdpi.com The energy difference between the reactants and the transition state gives the activation energy, which is a critical factor in determining the reaction rate.

For this compound, this methodology could be applied to study reactions such as hydrolysis of the amide bond or electrophilic aromatic substitution on the phenyl ring. Such studies would provide a detailed, atomistic understanding of the reaction pathway. At present, no such mechanistic studies for this compound have been reported in the reviewed literature.

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

The conformational space of this compound is primarily defined by the rotational barrier around the amide C-N bond and the orientation of the formyl group relative to the phenyl ring. For N-aryl amides, the two principal conformations are the cis and trans isomers, referring to the relative orientation of the carbonyl oxygen and the N-H proton.

ParameterDescriptionExpected Behavior in MD Simulations
Dihedral Angle (C-C-N-C)Rotation around the bond connecting the phenyl ring and the nitrogen atom.This angle would fluctuate, indicating the degree of planarity between the phenyl ring and the amide group. The tert-butyl group may sterically influence the preferred rotational angle.
Amide Bond Rotation (C-N)Rotation around the amide bond.This rotation is generally restricted due to the partial double bond character of the amide linkage. MD simulations would show limited rotation, with the molecule predominantly staying in either the cis or trans conformation. The trans conformation is typically more stable for secondary amides.
Solvent EffectsInfluence of the surrounding solvent molecules on the conformation.In polar solvents, simulations would likely show the formation of hydrogen bonds between the solvent and the amide group, which could influence the conformational equilibrium and dynamics.

MD simulations of analogous N-aryl amides often reveal that the trans conformation is energetically more favorable than the cis conformation. The energy barrier for rotation around the amide bond is significant, meaning that spontaneous transitions between the cis and trans isomers are infrequent on the timescale of typical MD simulations. The presence of the bulky tert-butyl group on the phenyl ring is expected to influence the rotational dynamics around the C(aryl)-N bond, potentially favoring a non-planar arrangement to minimize steric hindrance.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting and understanding the reactive behavior of a molecule, particularly in electrophilic and nucleophilic reactions. The MEP map provides a color-coded representation of the charge distribution, where different colors indicate regions of varying electrostatic potential.

For this compound, the MEP map would highlight specific regions of interest:

Negative Potential (Red/Yellow): These regions indicate an excess of electrons and are susceptible to electrophilic attack. The most negative potential is typically located around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons.

Positive Potential (Blue): These regions are electron-deficient and are prone to nucleophilic attack. The most positive potential is generally found around the amide hydrogen atom, making it a potential hydrogen bond donor.

Neutral Regions (Green): These areas have a relatively neutral electrostatic potential. The aromatic ring and the tert-butyl group would largely fall into this category, although the electronic nature of the formamide group can induce some polarization in the ring.

Molecular RegionExpected MEP ValuePredicted Reactivity
Carbonyl Oxygen (C=O)Highly NegativeSite for electrophilic attack and hydrogen bond acceptor.
Amide Hydrogen (N-H)Highly PositiveSite for nucleophilic attack and hydrogen bond donor.
Aromatic RingSlightly Negative to NeutralCan participate in π-π stacking interactions. The formamide group can influence its reactivity in electrophilic aromatic substitution.
tert-Butyl GroupNeutralPrimarily contributes to steric bulk.

The MEP map of this compound would thus illustrate the molecule's charge distribution, providing a rational basis for its intermolecular interactions and chemical reactivity. The electronegative oxygen atom serves as a primary site for interactions with electrophiles and hydrogen bond donors, while the electropositive amide proton is a key site for interactions with nucleophiles and hydrogen bond acceptors.

Green Chemistry Principles in the Research of N 4 Tert Butyl Phenyl Formamide

Atom Economy Maximization in Synthetic Routes

Atom economy is a foundational principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. scranton.edu Synthetic routes with high atom economy are inherently less wasteful, as fewer atoms are converted into unwanted byproducts. The synthesis of N-(4-tert-Butyl-phenyl)-formamide can be achieved through various pathways, each with a distinct atom economy.

A common method for N-formylation is the reaction of the parent amine, 4-tert-butylaniline (B146146), with formic acid. Another green alternative involves the utilization of carbon dioxide (CO2), a waste product, as a C1 source in the presence of a reducing agent like a hydrosilane. rsc.orgrsc.org

The theoretical atom economy for these routes can be calculated as follows:

Route 1: Using Formic Acid

Reaction: C₁₀H₁₅N + HCOOH → C₁₁H₁₅NO + H₂O

Reactants MW: (4-tert-butylaniline, 149.23 g/mol ) + (Formic Acid, 46.03 g/mol ) = 195.26 g/mol

Product MW: (this compound, 177.24 g/mol ) nih.gov

Atom Economy: (177.24 / 195.26) * 100% = 90.77%

Route 2: Using CO2 and Phenylsilane (a representative hydrosilane)

Reaction: C₁₀H₁₅N + CO₂ + PhSiH₃ → C₁₁H₁₅NO + PhSiH(OH)₂ (or other siloxane byproducts)

Reactants MW: (4-tert-butylaniline, 149.23 g/mol ) + (CO₂, 44.01 g/mol ) + (Phenylsilane, 108.22 g/mol ) = 301.46 g/mol

Product MW: (this compound, 177.24 g/mol ) nih.gov

Atom Economy: (177.24 / 301.46) * 100% = 58.80%

Synthetic RouteReactantsDesired ProductByproductsCalculated Atom Economy (%)
Formylation with Formic Acid4-tert-butylaniline, Formic AcidThis compoundWater (H₂O)90.77%
Formylation with CO₂ and Phenylsilane4-tert-butylaniline, Carbon Dioxide, PhenylsilaneThis compoundSiloxane derivatives58.80%

Solvent Minimization and Replacement Strategies

Traditional organic syntheses often rely on volatile organic compounds (VOCs) as solvents, which contribute to environmental pollution and pose health risks. Green chemistry promotes the reduction or complete elimination of these hazardous solvents. In the synthesis of this compound, several advanced strategies have been explored.

Solvent-Free (Neat) Reactions: One of the most effective green approaches is to conduct reactions without any solvent. The N-formylation of anilines, including 4-tert-butylaniline, has been successfully demonstrated by reacting the amine directly with formic acid under neat conditions, often with gentle heating. semanticscholar.org This method not only prevents solvent waste but also simplifies the work-up procedure, as the excess formic acid and water byproduct can be easily removed.

Eco-Friendly Solvents: When a solvent is necessary, the focus shifts to benign alternatives. Polyethylene glycol (PEG) has emerged as a highly effective medium for the N-formylation of anilines. researchgate.net PEG is non-toxic, biodegradable, inexpensive, and recyclable. It can act as both a solvent and a catalyst, facilitating the reaction between the aniline (B41778) and formic acid at room temperature, thereby also improving energy efficiency. researchgate.net

StrategyDescriptionKey AdvantagesReference Example
Solvent-Free (Neat) SynthesisReactants are mixed directly without a solvent medium.Eliminates solvent waste, simplifies product purification, reduces cost.Direct reaction of anilines with formic acid at 60°C. semanticscholar.org
Replacement with Green SolventsUtilizing non-toxic, biodegradable, and recyclable solvents.Reduces environmental impact, enhances safety, allows for solvent reuse.N-formylation using formic acid in Polyethylene glycol (PEG-400) at room temperature. researchgate.net

Development of Eco-Friendly Catalytic Processes

The ninth principle of green chemistry favors the use of catalytic reagents over stoichiometric ones, as catalysts can perform a single reaction many times, are often more selective, and generate less waste. Research into the synthesis of this compound has led to the development of several green catalytic systems that avoid the need for harsh reagents or conditions.

Catalyst-Free Systems: Under specific conditions, such as using formic acid in PEG or under neat conditions, the N-formylation of anilines can proceed efficiently without an additional catalyst. researchgate.net Furthermore, catalyst-free methods using CO2 as the C1 source with a suitable reductant have also been developed, simplifying the reaction system. rsc.orgnih.gov

Homogeneous and Heterogeneous Catalysis: A variety of catalysts have been shown to be effective for N-formylation.

Zinc-based Catalysts: A system using zinc acetate (B1210297) (Zn(OAc)₂) with 1,10-phenanthroline (B135089) has proven effective for the N-formylation of amines using CO₂ and hydrosilanes under mild conditions. rsc.org

Copper-based Catalysts: Zeolite-supported copper catalysts are used for the sustainable synthesis of formamides from amines and glycerol (B35011) derivatives. rsc.org

Precious Metal Catalysts: Bimetallic nanoparticles, such as AuPd–Fe₃O₄, have been used for the oxidative N-formylation of secondary amines with methanol (B129727) at room temperature, with the magnetic Fe₃O₄ support allowing for easy catalyst recovery and reuse. mdpi.com

Simple, Low-Cost Catalysts: Readily available and non-toxic substances like sodium formate (B1220265) have been demonstrated to be efficient and eco-friendly catalysts for certain organic transformations, including formylation reactions.

Catalytic SystemFormyl SourceReaction ConditionsGreen Advantages
None (Neat or in PEG-400)Formic AcidRoom temperature to 60°CAvoids catalyst cost, toxicity, and separation. researchgate.net
Zn(OAc)₂/phenCO₂ / HydrosilaneMild temperature (25°C)Utilizes waste CO₂, high catalyst turnover number. rsc.org
Cu/Zeolite 5AGlycerol derivativesElevated temperatureUses renewable feedstock, heterogeneous catalyst is recyclable. rsc.org
AuPd–Fe₃O₄MethanolRoom temperature, O₂High efficiency, catalyst is magnetically separable and reusable. mdpi.com

Renewable Feedstock Utilization

A key goal of green chemistry is to shift from depleting fossil fuel-based feedstocks to renewable resources. For the synthesis of this compound, this involves sourcing the single-carbon formyl group from sustainable materials.

Glycerol: Glycerol is a major byproduct of the biodiesel industry, making it an abundant, inexpensive, and renewable feedstock. nih.govresearchgate.net Research has demonstrated that glycerol derivatives can serve as the carbonyl source in the N-formylation of amines. rsc.orgresearchgate.net This process typically involves a copper-based catalyst that facilitates the in-situ C-C bond cleavage of the glycerol derivative to generate the formyl group. This valorization of a waste stream from another green technology (biodiesel) represents a significant advancement in sustainable chemistry. resourcewise.com

Carbon Dioxide (CO₂): CO₂ is a plentiful waste product from industrial processes. Its use as a C1 feedstock for chemical synthesis is a primary goal of carbon capture and utilization (CCU) strategies. rsc.org Catalytic systems have been developed to efficiently convert CO₂ into the formyl group for the synthesis of formamides, typically requiring a reductant. rsc.orgnih.gov This approach not only utilizes a waste product but also provides a pathway to chemicals with a lower carbon footprint.

Methanol: Methanol can be considered a sustainable C1 source when produced via green methods, such as the reaction of crude glycerol with water. kaist.ac.krnih.gov Catalytic processes, often using ruthenium or manganese complexes, can achieve the N-formylation of amines using methanol through an acceptorless dehydrogenative coupling mechanism. mdpi.comkaist.ac.kr

Renewable FeedstockOriginProcess for N-FormylationSignificance
GlycerolByproduct of biodiesel production. resourcewise.comCu-catalyzed reaction of amines with glycerol derivatives. rsc.orgresearchgate.netValorizes an industrial waste stream into a value-added chemical.
Carbon Dioxide (CO₂)Industrial waste gas.Catalytic reductive amidation with a hydrosilane or other reductant. rsc.orgrsc.orgContributes to carbon capture and utilization (CCU) goals.
MethanolCan be synthesized from glycerol or other biomass. nih.govCatalytic acceptorless dehydrogenative coupling with amines. kaist.ac.krActs as a sustainable liquid C1 source for chemical synthesis.

Future Research Directions and Perspectives

Exploration of Novel Reactivity Patterns

The reactivity of N-(4-tert-Butyl-phenyl)-formamide remains a fertile ground for investigation. Future research should systematically explore its behavior with a diverse range of reagents to uncover novel transformations.

A key area of interest lies in its reactions with electrophiles. For instance, studies on the reaction of N-aryl formamides with pentafluoropyridine (B1199360) have shown that the substitution pattern on the aromatic ring dictates the site of nucleophilic attack (either nitrogen or oxygen of the formamide (B127407) group). researchgate.net Investigating the reaction of this compound with various perfluoroarenes could lead to the synthesis of novel fluorinated compounds, with the electron-donating tert-butyl group likely influencing the regioselectivity of the reaction.

Furthermore, the formamide group can act as a formylating agent or a precursor to other functional groups. Its dehydration to the corresponding isocyanide, 4-tert-butylphenyl isocyanide, would provide a valuable building block for multicomponent reactions. nih.govacs.org The conditions required for this transformation and the subsequent reactivity of the isocyanide warrant detailed study. Additionally, the potential for the formyl proton to be abstracted under specific conditions could open pathways to novel C-H functionalization reactions at the formyl position.

Development of Advanced Synthetic Strategies

While the synthesis of N-aryl formamides is well-established, there is a continuous drive towards developing more efficient, sustainable, and versatile methods. Future research on the synthesis of this compound should focus on these advanced strategies.

Traditional methods often involve the use of formic acid or its derivatives, which can have drawbacks in terms of safety and waste generation. nih.gov Modern approaches are shifting towards the use of carbon dioxide (CO₂) as a renewable and non-toxic C1 source. nih.govrsc.orgnih.gov The development of catalytic systems, potentially involving transition metals or organocatalysts, for the direct N-formylation of 4-tert-butylaniline (B146146) with CO₂ and a suitable reducing agent like hydrosilanes would represent a significant advancement in green chemistry. nih.gov

Another promising avenue is the use of novel formylating agents. Research has demonstrated the use of N-formyl imide as an efficient N-formylating agent under mild, metal-free conditions. rsc.org Exploring the applicability of such reagents for the synthesis of this compound could offer advantages in terms of operational simplicity and substrate scope. Furthermore, the development of catalytic methods that utilize unconventional C1 sources, such as glycerol (B35011) derivatives or even methanol (B129727) through radical-relay mechanisms, could provide sustainable alternatives to traditional syntheses. researchgate.netrsc.org

Catalyst SystemC1 SourceKey AdvantagesRelevant Research
Ru/MFM-300(Cr)CO₂/H₂Integrates CO₂ fixation with reductive amination. nih.gov
Manganese-basedOxalic AcidAvoids the use of gaseous CO. acs.org
Copper-basedGlycerol DerivativesUtilizes a bio-renewable feedstock. rsc.org
Solid Acid NanocatalystFormic AcidRecyclable and efficient under mild conditions. rsc.orgnih.gov

In-depth Mechanistic Understanding through Advanced Computational Methods

A deeper understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is crucial for optimizing existing protocols and designing new transformations. Advanced computational methods, such as Density Functional Theory (DFT), can provide invaluable insights into reaction pathways, transition states, and the role of catalysts. nih.govelsevierpure.comnih.gov

Future computational studies should focus on several key areas. For instance, modeling the various proposed mechanisms for CO₂-based N-formylation could help in identifying the most energetically favorable pathway and guide the design of more efficient catalysts. nih.gov The influence of the tert-butyl group on the electronic structure of the molecule and its effect on reaction barriers can be quantified. This includes its impact on the acidity of the N-H proton and the nucleophilicity of the nitrogen and oxygen atoms of the formamide group.

Computational analysis can also be employed to predict the outcomes of unexplored reactions. For example, by calculating the energies of different potential products in reactions with various electrophiles, it may be possible to predict the regioselectivity and guide experimental efforts. elsevierpure.com Mechanistic studies on related radical reactions have demonstrated the power of computation in understanding selectivity and reactivity, a strategy that could be applied to potential radical-based transformations of this compound. researchgate.net

Integration into Complex Multicomponent Reactions

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from simple starting materials in a single step. The isocyanide derivative of this compound, 4-tert-butylphenyl isocyanide, is a prime candidate for use in isocyanide-based MCRs such as the Passerini and Ugi reactions. nih.govyoutube.com

The Passerini reaction, a three-component reaction between a carboxylic acid, a carbonyl compound, and an isocyanide, would yield α-acyloxyamides. nih.gov The Ugi reaction, a four-component reaction involving an amine, a carbonyl compound, a carboxylic acid, and an isocyanide, produces α-acylamino amides. youtube.com The bulky tert-butyl group on the isocyanide component could influence the stereochemical outcome of these reactions and the properties of the resulting products. Future research should focus on synthesizing 4-tert-butylphenyl isocyanide from this compound and systematically exploring its utility in a wide range of Passerini and Ugi reactions, as well as their variations. techniques-ingenieur.frnih.gov

Furthermore, recent research has shown that N-formamides themselves can sometimes act as carbonyl surrogates in Passerini-type reactions. rsc.org Investigating whether this compound can directly participate in such MCRs, bypassing the need for its conversion to an isocyanide, would be a novel and atom-economical approach to complex molecule synthesis.

Sustainable and Scalable Production Methodologies

For this compound to find broader applications, the development of sustainable and scalable production methods is paramount. This involves addressing several key aspects of the manufacturing process, from the choice of starting materials to the reaction conditions and catalyst recyclability.

Future research should prioritize the use of green solvents, or ideally, solvent-free conditions. rsc.org Microwave-assisted organic synthesis, for example, has been shown to accelerate reactions and often eliminates the need for a solvent. researchgate.net The development of heterogeneous catalysts, such as the sulfonic acid functionalized magnetic nanoparticles used for N-formylation, is particularly attractive for industrial applications due to their ease of separation and recyclability. rsc.orgnih.gov

Research AreaFocusPotential Impact
Green SolventsReplacement of hazardous solvents with water, ionic liquids, or solvent-free conditions.Reduced environmental impact and improved safety.
Heterogeneous CatalysisDevelopment of solid-supported, recyclable catalysts.Simplified product purification and reduced catalyst waste.
One-Pot SynthesesCombining multiple reaction steps into a single process.Increased efficiency and reduced waste generation.
Flow ChemistryContinuous processing for improved control and scalability.Enhanced safety, consistency, and throughput.

The future of research on this compound is rich with possibilities. By systematically exploring its reactivity, developing advanced and sustainable synthetic methods, delving into its reaction mechanisms with computational tools, and integrating it into powerful multicomponent reactions, the scientific community can unlock the full potential of this intriguing molecule. The insights gained from such studies will not only expand our fundamental understanding of chemical reactivity but also pave the way for the development of novel compounds and more efficient and environmentally benign chemical processes.

Q & A

Q. What are the established synthetic routes and purification methodologies for N-(4-tert-Butyl-phenyl)-formamide in academic research?

Methodological Answer: Synthesis typically involves formylation of 4-tert-butyl-aniline using formic acid derivatives (e.g., formic acetic anhydride) under controlled conditions. Purification often employs recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate high-purity crystals. Structural confirmation requires 1H NMR^1 \text{H NMR} (e.g., formyl proton resonance at δ 8.1–8.3 ppm) and LC-MS for molecular ion verification .

Q. How is this compound utilized as an intermediate in peptide synthesis?

Methodological Answer: The formyl group acts as a transient amino-protecting group, enabling selective deprotection under mild acidic conditions (e.g., HCl/dioxane). This is critical in solid-phase peptide synthesis (SPPS) to prevent side reactions during coupling steps. Post-synthesis, the tert-butyl group enhances solubility in non-polar solvents, facilitating purification .

Advanced Research Questions

Q. How does the tert-butyl substituent influence molecular conformation and packing in crystalline this compound?

Methodological Answer: X-ray diffraction studies of analogous compounds (e.g., N-(4-Methylphenyl)formamide) reveal that bulky tert-butyl groups induce non-coplanar phenyl ring arrangements (dihedral angles ~50–60°), reducing π-π stacking. This steric hindrance promotes herringbone packing, which can be analyzed via Hirshfeld surface calculations to quantify intermolecular interactions (e.g., C–H···O hydrogen bonds) .

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound derivatives?

Methodological Answer: Discrepancies in 1H NMR^1 \text{H NMR} shifts or melting points often arise from polymorphic variations or solvent effects. Standardization using deuterated solvents (e.g., DMSO-d6_6) and differential scanning calorimetry (DSC) can clarify phase behavior. Cross-validation with high-resolution mass spectrometry (HRMS) and IR spectroscopy (amide I band ~1680 cm1^{-1}) ensures data consistency .

Q. What computational approaches are recommended to predict the reactivity of this compound in catalytic reactions?

Methodological Answer: Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model steric and electronic effects of the tert-butyl group on transition states. Molecular dynamics (MD) simulations further assess solvent interactions (e.g., DMF or THF) and activation barriers for formyl-group transfer reactions. These models guide experimental optimization of catalysts (e.g., palladium complexes) .

Q. How can the biological activity of this compound derivatives be systematically evaluated?

Methodological Answer: Structure-activity relationship (SAR) studies require synthesizing derivatives with varied substituents (e.g., halogenation at the phenyl ring). Biological assays include:

  • Enzyme inhibition : Kinetic analysis using fluorescence-based assays (e.g., protease inhibition).
  • Antimicrobial activity : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative strains.
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC50_{50} determination. Data interpretation must account for lipophilicity (logP) changes due to the tert-butyl group, which affects membrane permeability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.